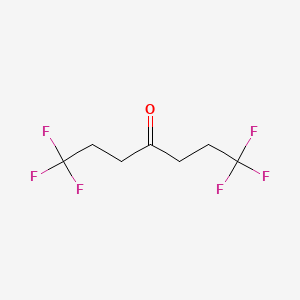

1,1,1,7,7,7-Hexafluoro-4-heptanone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

1,1,1,7,7,7-Hexafluoro-4-heptanone has been utilized in the field of crystallography. A study by Kopf et al. (1995) demonstrated its use in the X-ray analysis of an α-L-altropyranose derivative. The compound was employed for co-crystallization, yielding well-shaped monoclinic prisms suitable for single-crystal X-ray investigations, offering insights into the ring conformation of the L-altropyranose derivative (Kopf, Sheldrick, Reinke, Rentsch, & Miethchen, 1995).

Hydrogen Bonding Studies

In a study by Kiehlmann et al. (1973), this compound was used in investigating hydrogen bonding in various ketones. The research focused on proton and fluorine NMR measurements, providing insights into the strength of intramolecular and intermolecular hydrogen bonds in these compounds (Kiehlmann, Menon, & Mcgillivray, 1973).

Ferroelectric Behavior in Polymers

Jayasuriya et al. (1995) explored the ferroelectric properties of fluorinated polyurethanes. They used derivatives of this compound to synthesize fluorinated polyurethanes and studied their remanent polarization and coercive field. This research contributes to understanding the applications of fluorinated compounds in ferroelectric materials (Jayasuriya, Tasaka, Shouko, & Inagaki, 1995).

Optical Rotatory Properties

Research by Ohta (1986) investigated the effects of solvents on the optical rotatory properties of certain heptanones, including 1,7-diaryl-5-hydroxy-3-heptanones. The study provided insights into the behavior of these compounds in different solvents, contributing to the understanding of their optical activity (Ohta, 1986).

Synthesis of Fluorinated Compounds

In a study on the synthesis of fluorinated compounds, Sevenard et al. (2006) developed a method to synthesize 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione. The research focused on a preparative scale synthesis, offering insights into the tautomeric features of this fluorinated compound in various solvents (Sevenard, Kazakova, Chizhov, & Röschenthaler, 2006).

Chemical Reactions in Solvents

Wang et al. (2014) utilized a related compound, hexafluoro-2-propanol, as a solvent and catalyst in the Pictet–Spengler reaction. This study underscores the role of fluorinated solvents in facilitating chemical reactions (Wang, Shen, & Qu, 2014).

Atmospheric Chemistry

Atkinson et al. (2000) conducted a study on the atmospheric chemistry of heptanones, including 2-heptanone. This research is crucial for understanding the environmental impact and behavior of these compounds in the atmosphere (Atkinson, Tuazon, & Aschmann, 2000).

Safety and Hazards

Handling 1,1,1,7,7,7-Hexafluoro-4-heptanone requires precautions. It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

Propiedades

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFTZMAAXHUNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)

![N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2792590.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)

![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)